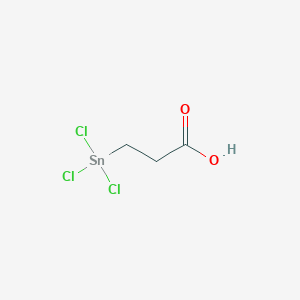![molecular formula C20H36O2 B14597930 2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane CAS No. 60134-90-9](/img/structure/B14597930.png)
2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes an ethylcyclopentyl group and an octenyl group connected through an oxygen atom to an oxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane typically involves the following steps:
Formation of the Ethylcyclopentyl Group: This can be achieved through the alkylation of cyclopentane with ethyl halides under basic conditions.
Formation of the Octenyl Group: The octenyl group can be synthesized through the hydroboration-oxidation of 1-octene.
Coupling Reaction: The ethylcyclopentyl and octenyl groups are then coupled through an etherification reaction using an appropriate catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Aplicaciones Científicas De Investigación
2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Cyclopentane: A five-membered ring cycloalkane.
Oxane: A six-membered ring ether.
Uniqueness
2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane is unique due to its combination of an ethylcyclopentyl group and an octenyl group connected through an oxane ring. This structure imparts distinct chemical properties and reactivity compared to simpler cycloalkanes and ethers.
Propiedades
Número CAS |
60134-90-9 |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-[1-(2-ethylcyclopentyl)oct-1-en-3-yloxy]oxane |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-12-19(22-20-13-7-8-16-21-20)15-14-18-11-9-10-17(18)4-2/h14-15,17-20H,3-13,16H2,1-2H3 |
Clave InChI |
CZTAWXIBXSASOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC1CCCC1CC)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




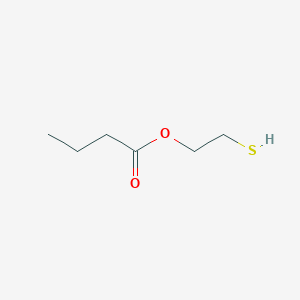
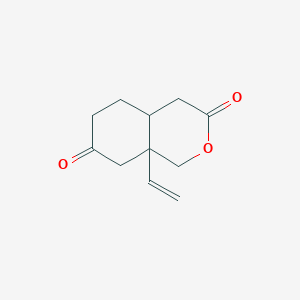
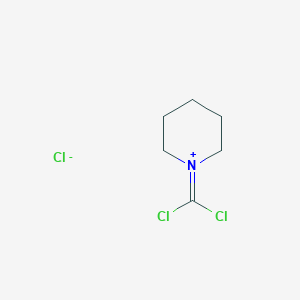

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
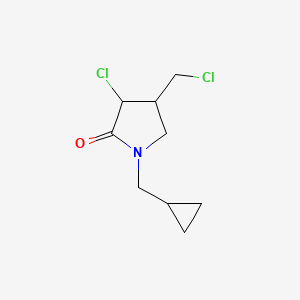
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)

